2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride
Overview
Description
2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride is a chemical compound that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives . It is a useful research chemical .
Synthesis Analysis
The synthesis of 5-METHYL-4,5,6,7-TETRAHYDRO [1,3]THIAZOLO [5,4-C]PYRIDIN-2-AMINE, a related compound, has been reported. It is synthesized from 1-Methyl-4-piperidone and Cyanamide .Scientific Research Applications
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Scientific Field: Medicinal Chemistry
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Scientific Field: Organic Chemistry
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Scientific Field: Medicinal Chemistry
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Scientific Field: Medicinal Chemistry
- Application : Thiazolo[4,5-d]pyrimidines have been the focus of a great deal of interest owing to their antimicrobial, antiviral, and antitumor activities . They have been used as potent and selective inhibitors of acetyl-CoA carboxylase 2 and VEGF receptors I and II . They have also shown potent and selective human adenosine A receptor and vanilloid receptor I TRPVI antagonism . Some thiazolopyrimidines have been found to possess anti-inflammatory and analgesic activities .
properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.ClH/c1-5-9-6-2-3-8-4-7(6)10-5;/h8H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHYSLPVAOSCOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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